4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine
Overview
Description
“4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine” is a compound that belongs to the class of 1,2,4-triazole derivatives . These derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves several steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “this compound” is established by NMR and MS analysis . The 1,2,4-triazole ring is a key structural component in this compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. The synthesis of these compounds often involves multistep synthetic routes .
Scientific Research Applications
Synthesis and Biological Screening
The synthesis of novel 4-chloropyrrolo[2,3-d]pyrimidines has been explored for potential antibacterial applications. These compounds are synthesized through the annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines, leading to the creation of tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines required for biological screening (Dave & Shah, 2002).
Diverse Biological Activities
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are significant in both agriculture and medicinal chemistry, displaying antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. The development of TPs has been a subject of continuous research, highlighting the importance of this nucleus in scientific applications (Pinheiro et al., 2020).
Physiological Research Tool
4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine derivatives have been increasingly used as plant growth retardants in physiological research. These compounds, belonging to groups such as norbornanodiazetine, triazole, and pyrimidine, inhibit specific cytochrome P-450 dependent monooxygenases. This inhibition provides valuable insights into the regulation of terpenoid metabolism, which is closely related to the biosynthesis of phytohormones and sterols, affecting cell division, cell elongation, and senescence (Grossmann, 1990).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine are neuroprotective and anti-neuroinflammatory agents . These targets play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
This compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This interaction results in significant anti-neuroinflammatory properties .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The downstream effects include reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The molecular results reveal that this compound has promising neuroprotective and anti-inflammatory properties . It exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
It is known that triazole and pyrimidine moieties are present in many biologically active compounds, suggesting that 4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that triazole-pyrimidine hybrids have promising neuroprotective and anti-inflammatory properties . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that triazole-pyrimidine hybrids may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-chloro-6-(1,2,4-triazol-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-5-1-6(10-3-9-5)12-4-8-2-11-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKRSOSVASHQSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597483 | |
Record name | 4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135948-75-3 | |
Record name | 4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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